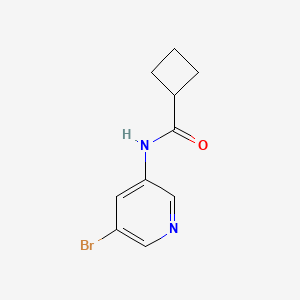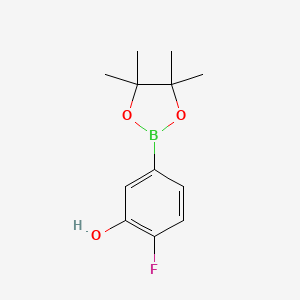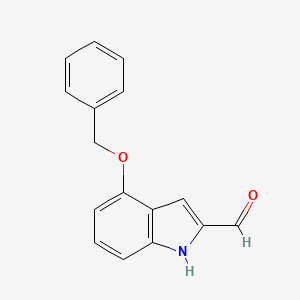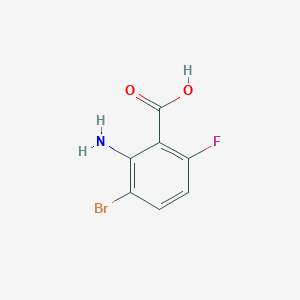
1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The “2-fluoroethyl” part refers to a two-carbon chain with a fluorine atom attached to the second carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The fluorine atom could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a carboxylic acid group via a methylene bridge. The 2-fluoroethyl group would be attached to one of the nitrogen atoms in the pyrazole ring .Chemical Reactions Analysis
As a carboxylic acid, this compound could undergo typical acid-base reactions, forming a carboxylate anion. The pyrazole ring could potentially participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a carboxylic acid, it would likely exhibit acidic properties. The presence of the fluorine atom could influence its reactivity and the polarity of the molecule .Applications De Recherche Scientifique
Functionalization and Synthetic Applications
Research has demonstrated the versatility of pyrazole derivatives in organic synthesis, highlighting their potential in various chemical transformations. For instance, studies on the functionalization reactions of pyrazole compounds reveal the ability to produce diverse derivatives through reactions with different nucleophiles, such as amines and hydrazines. These reactions yield compounds with potential applications in medicinal chemistry and material science due to their unique structural features and biological activities (Yıldırım & Kandemirli, 2005; Yıldırım & Kandemirli, 2006; Akçamur et al., 1997).
Synthesis Improvement
Efforts to improve the synthesis of pyrazole carboxylic acids, like 1H-pyrazole-4-carboxylic acid, have been successful, with methodologies enhancing yields significantly. This improvement in synthesis efficiency underscores the importance of these compounds in scientific research, providing a more accessible route for their application in further studies (Dong, 2011).
Biological Activity
The exploration of pyrazole derivatives in drug discovery has been a prominent area of research. These compounds have shown a range of biological activities, making them attractive scaffolds for the development of new therapeutic agents. For example, certain pyrazole carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial properties, offering new avenues for the design of antibacterial agents (Jinbo et al., 1993).
Advanced Materials Development
Pyrazole-based compounds also contribute to the development of advanced materials, such as fluorescent dyes and coordination polymers. Their unique chemical properties enable them to function as key components in the synthesis of materials with desirable optical and structural characteristics. This opens up possibilities for their use in sensors, electronics, and photonic devices (Wrona-Piotrowicz et al., 2022; Kowalik et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds such as fleroxacin, a quinolone antibiotic, have been found to inhibit bacterial dna gyrase and topoisomerase iv . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
For instance, Fleroxacin eradicates bacteria by interfering with DNA replication .
Biochemical Pathways
Compounds like fleroxacin, which inhibit dna gyrase and topoisomerase iv, disrupt the bacterial dna replication, transcription, repair, and recombination processes . This disruption can lead to bacterial cell death .
Pharmacokinetics
Similar compounds like fleroxacin are known to be rapidly and well absorbed from the gastrointestinal tract, widely distributed throughout the body, and excreted primarily through the urinary system .
Result of Action
Similar compounds like fleroxacin, which inhibit bacterial dna gyrase and topoisomerase iv, can lead to bacterial cell death .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-fluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCXXWQWUCDYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401727-16-9 | |
| Record name | 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


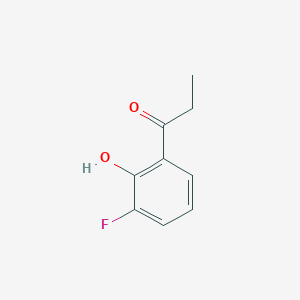
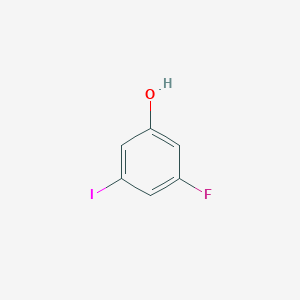


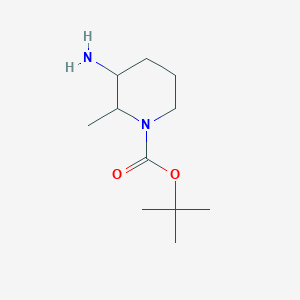
![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)
